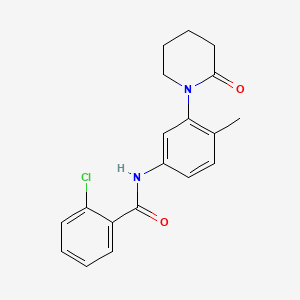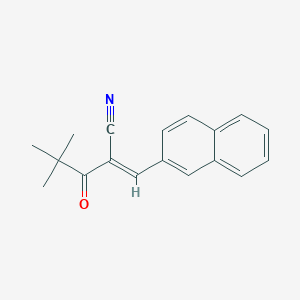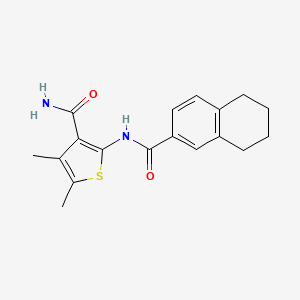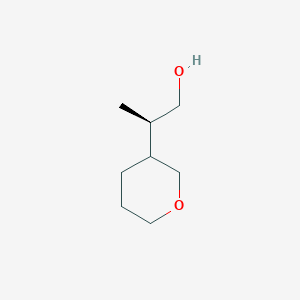![molecular formula C10H18N4O3 B2378921 CC(C)(C)OC(=O)N1Ccc(O)(CN=[N+]=[N-])C1 CAS No. 1673553-77-9](/img/structure/B2378921.png)
CC(C)(C)OC(=O)N1Ccc(O)(CN=[N+]=[N-])C1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The search results didn’t provide specific information on the molecular structure analysis of this compound .Physical And Chemical Properties Analysis
The compound “CC©©OC(=O)N1Ccc(O)(CN=[N+]=[N-])C1” has a molecular weight of 227.26 g/mol . Other physical and chemical properties were not found in the search results .Aplicaciones Científicas De Investigación
Carbon Capture and Utilization
The use of CC(C)(C)OC(=O)N1Ccc(O)(CN=[N+]=[N-])C1 in carbon capture and utilization (CCU) is highlighted in recent research. One study describes the sustainable production of high-value-added chemicals through the catalytic coupling of carbon dioxide and nitrogenous small molecules, emphasizing the integration of nitrogenous reactants into CO2 reduction (Liu et al., 2022). Another study discusses the activation of CO2 under low pressure, incorporating it into organic molecules catalytically, a crucial step in CCU strategies (Yang et al., 2012).
Educational Applications
In the context of educational applications, the chemical is used as a subject of study in chemistry learning environments. For example, a case-based computerized laboratory (CCL) environment was researched for its impact on high school students' chemical understanding and graphing skills, integrating computerized experiments with an emphasis on scientific inquiry (Dori & Sasson, 2008).
Photocatalytic Water Splitting
Research on crystalline carbon nitride (CN) semiconductors for photocatalytic water splitting also involves the use of this chemical. Studies have explored the synthesis of crystalline CNs (CCNs) and their application in photocatalytic water splitting reactions (Lin et al., 2019).
Electrochemical Detection
In the field of electrochemical detection, research has been conducted on Co-embedded N-doped hierarchical carbon structures for the in situ electrochemical detection of H2O2. This study focuses on the creation of self-supporting hierarchical structures composed of leaf-like carbon sheets and interconnected carbon nanotubes (Long et al., 2020).
Green Chemistry and Engineering
The principles of green chemistry and engineering are applied in the context of carbon capture, utilization, and storage (CCUS). Research emphasizes the critical need for innovative research directions in green chemistry to address the challenges of CCUS (Leclaire & Heldebrant, 2018).
Propiedades
IUPAC Name |
tert-butyl 3-(azidomethyl)-3-hydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-9(2,3)17-8(15)14-5-4-10(16,7-14)6-12-13-11/h16H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXCOWWXFDXAGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CN=[N+]=[N-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(azidomethyl)-3-hydroxypyrrolidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide](/img/structure/B2378838.png)

![4-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B2378842.png)


![1-((1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2378847.png)


![ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate](/img/structure/B2378853.png)

![N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2378856.png)

![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2378859.png)
![2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2378861.png)